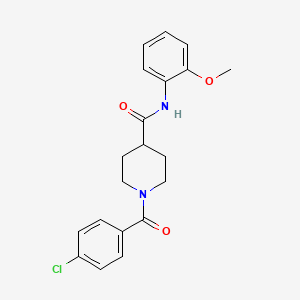
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide, also known as BCTC, is a chemical compound that has been widely studied for its potential therapeutic applications. BCTC belongs to the class of drugs known as transient receptor potential (TRP) channel antagonists, which are known for their ability to modulate sensory perception.
作用机制
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide is a TRPV1 antagonist, meaning that it blocks the activity of TRPV1 channels. TRPV1 channels are involved in the perception of pain and temperature. By blocking these channels, 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide can reduce pain and inflammation. 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide can reduce pain and inflammation by blocking TRPV1 channels. 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide can also induce apoptosis in cancer cells, leading to a reduction in tumor growth. In addition, 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been shown to have anti-angiogenic properties, meaning that it can inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
实验室实验的优点和局限性
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. In addition, 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has not yet been extensively tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for research on 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide. One area of research could focus on the development of new TRPV1 antagonists with improved pharmacological properties. Another area of research could focus on the use of 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide in combination with other drugs for the treatment of cancer. Finally, more research is needed to fully understand the safety and efficacy of 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide in humans, and clinical trials are needed to test its potential therapeutic applications.
合成方法
The synthesis of 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride with 2-methoxyaniline to form 4-chlorobenzoyl-2-methoxyaniline. This intermediate is then reacted with piperidinecarboxylic acid to form 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide. The final product is purified using column chromatography.
科学研究应用
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in the treatment of various conditions, including pain, inflammation, and cancer. 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been shown to inhibit TRPV1, a type of TRP channel that is involved in pain perception. This inhibition can lead to a reduction in pain and inflammation. 1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells.
属性
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-26-18-5-3-2-4-17(18)22-19(24)14-10-12-23(13-11-14)20(25)15-6-8-16(21)9-7-15/h2-9,14H,10-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPJRTIFLQOVLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)carbonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

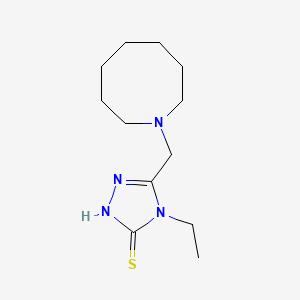
![5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964700.png)

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4964720.png)
![4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)

![4-methyl-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4964749.png)
![N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4964757.png)
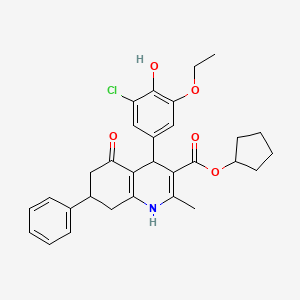
![1-[5-(2,4-dichlorophenoxy)pentyl]piperidine](/img/structure/B4964768.png)
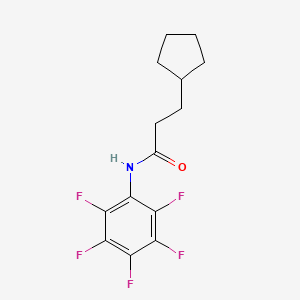
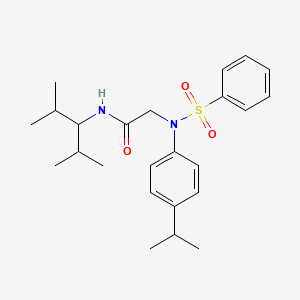
![(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4964790.png)